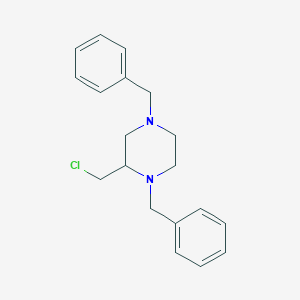

1,4-Dibenzyl-2-(chloromethyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibenzyl-2-(chloromethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2/c20-13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPECDQDHFCOVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1CC2=CC=CC=C2)CCl)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Utility of 1,4-Dibenzyl-2-(chloromethyl)piperazine in Advanced Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibenzyl-2-(chloromethyl)piperazine, particularly its chiral (R)-enantiomer, stands as a pivotal intermediate in the landscape of modern medicinal chemistry.[1] Its unique structural architecture, featuring a chiral piperazine core, N-benzyl protecting groups, and a reactive chloromethyl handle, offers a strategic entry point for the synthesis of complex, biologically active molecules. This guide elucidates the multifaceted applications of this compound, delving into the rationale behind its design and providing detailed, field-proven insights into its synthetic transformations. We will explore its role as a cornerstone for generating diverse molecular libraries and its application in the targeted synthesis of high-value pharmaceutical agents.

Introduction: The Piperazine Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs targeting a wide spectrum of diseases.[2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability, and to serve as a versatile linker for orienting pharmacophoric groups in three-dimensional space. The introduction of chirality and reactive functionalities to the piperazine core, as seen in 1,4-Dibenzyl-2-(chloromethyl)piperazine, exponentially increases its value as a building block for novel chemical entities.[3][4]

Molecular Architecture and Strategic Advantages

The efficacy of 1,4-Dibenzyl-2-(chloromethyl)piperazine as a synthetic intermediate is a direct consequence of its distinct structural features:

-

Chiral Piperazine Core: The stereochemistry at the C2 position is crucial for the enantioselective synthesis of drug candidates, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.

-

N,N'-Dibenzyl Protection: The two benzyl groups serve as robust protecting groups for the piperazine nitrogens.[5] They are stable to a wide range of reaction conditions, yet can be readily removed via catalytic hydrogenation, offering a clean and efficient deprotection strategy in the final stages of a synthetic sequence.

-

Reactive Chloromethyl Group: The primary alkyl chloride at the C2 position is an excellent electrophile, primed for nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a wide variety of functional groups and the construction of more complex molecular architectures.

Core Application: Nucleophilic Substitution for Molecular Elaboration

The primary synthetic utility of 1,4-Dibenzyl-2-(chloromethyl)piperazine lies in its reaction with nucleophiles to forge new carbon-heteroatom or carbon-carbon bonds. This allows for the systematic exploration of chemical space around the chiral piperazine core.

N-Alkylation of Amines

A common application is the alkylation of primary or secondary amines to introduce a substituted aminomethylpiperazine moiety. This is a key step in the synthesis of compounds targeting G-protein coupled receptors (GPCRs) and ion channels.[6]

Experimental Protocol: General Procedure for N-Alkylation

-

Reaction Setup: To a solution of the desired amine (1.0 eq.) in a polar aprotic solvent such as anhydrous acetonitrile or DMF, add a suitable base (e.g., anhydrous K₂CO₃, 2.0-3.0 eq. or triethylamine, 1.5-2.0 eq.).

-

Addition of Electrophile: To the stirred suspension, add a solution of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine (1.1-1.5 eq.) in the same solvent dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Progression: Heat the reaction mixture to 50-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

-

Solvent: Aprotic polar solvents like acetonitrile or DMF are chosen for their ability to dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile or electrophile.

-

Base: The base is crucial to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. An inorganic base like K₂CO₃ is easily removed by filtration, while an organic base like triethylamine can be removed under vacuum.

-

Inert Atmosphere: This prevents the introduction of moisture, which could potentially hydrolyze the chloromethyl group or interfere with the reaction in other ways.

Synthesis of Thioethers

Reaction with thiols or their corresponding thiolates provides a straightforward route to thioethers, which are present in various biologically active compounds.

Experimental Protocol: Thioether Synthesis

-

Thiolate Formation: To a solution of the desired thiol (1.0 eq.) in a suitable solvent such as ethanol or DMF, add a strong base like sodium hydride (NaH, 1.1 eq.) or sodium ethoxide (NaOEt, 1.1 eq.) at 0 °C to generate the thiolate in situ.

-

Nucleophilic Attack: Add (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine (1.0 eq.) to the reaction mixture and allow it to warm to room temperature.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

The Deprotection Step: Unveiling the Core

A critical step in the synthetic sequence is the removal of the N-benzyl protecting groups to reveal the free secondary amines of the piperazine ring. These can then be further functionalized if desired, or they may be the final intended functionality of the target molecule.

Experimental Protocol: Catalytic Hydrogenolysis

-

Reaction Setup: Dissolve the N,N'-dibenzylated piperazine derivative in a suitable solvent, typically methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Add a palladium-on-carbon catalyst (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (H₂), either by bubbling the gas through the solution or by using a balloon or a Parr hydrogenator.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine derivative.

Trustworthiness of the Protocol: This is a highly reliable and widely used method for N-debenzylation. The reaction is typically clean, and the by-product, toluene, is volatile and easily removed. The use of a solid catalyst simplifies purification.

Synthetic Workflow and Visualization

The following diagram illustrates a typical synthetic workflow utilizing (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine.

Caption: General synthetic workflow using the title compound.

Quantitative Data Summary

While specific reaction yields are highly dependent on the substrate and reaction conditions, the following table provides representative data for the key transformations discussed.

| Transformation | Reagents and Conditions | Typical Yield |

| N-Alkylation | Amine, K₂CO₃, Acetonitrile, 80 °C | 70-95% |

| Thioether Synthesis | Thiol, NaH, DMF, RT | 65-90% |

| N-Debenzylation | H₂, 10% Pd/C, Methanol, RT | >95% |

Conclusion

1,4-Dibenzyl-2-(chloromethyl)piperazine is a sophisticated and highly valuable building block in pharmaceutical research and development. Its pre-installed chirality, robust protecting groups, and reactive handle provide an efficient and versatile platform for the synthesis of a diverse range of complex molecules. Understanding the strategic application of this intermediate, as outlined in this guide, empowers medicinal chemists to accelerate the discovery and development of next-generation therapeutics.

References

-

de Souza, M. V. N. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-613. [Link]

- Google Patents. (2021).

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6033. [Link]

-

Organic & Biomolecular Chemistry. (2015). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Org. Biomol. Chem., 13, 8439-8443. [Link]

-

Organic Letters. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Org. Lett., 18(11), 2640–2643. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,4-dibenzyl-2-formylpiperazine. [Link]

-

PubMed. (2002). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica, 59(4), 319-324. [Link]

-

PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. International Journal of Molecular Sciences, 24(24), 17549. [Link]

-

ResearchGate. (2010). 1,4-Dibenzylpiperazine. [Link]

-

SWGDrug. (2016). 1,4-Dibenzylpiperazine. [Link]

- Google Patents. (n.d.). EP0159566A1 - Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as active ingredient.

-

Organic Syntheses. (n.d.). 1-benzylpiperazine. [Link]

Sources

An In-depth Technical Guide to 1,4-Dibenzyl-2-(chloromethyl)piperazine: Synthesis, Structure, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,4-dibenzyl-2-(chloromethyl)piperazine, a key intermediate in the synthesis of novel therapeutics. Authored from the perspective of a Senior Application Scientist, this document delves into the nuanced aspects of its synthesis, structural characteristics, and its pivotal role in the development of potent CRTH2 antagonists for the treatment of allergic diseases.

Introduction: The Significance of the Piperazine Scaffold and 1,4-Dibenzyl-2-(chloromethyl)piperazine

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable physicochemical properties and versatile synthetic handles.[1] Its ability to engage in various biological interactions has led to its incorporation in compounds targeting a range of conditions, from cancer to viral infections.[1] Within this important class of molecules, 1,4-Dibenzyl-2-(chloromethyl)piperazine emerges as a crucial building block, particularly in the synthesis of antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor for prostaglandin D2 (PGD2).

Molecular Structure and Physicochemical Properties

1,4-Dibenzyl-2-(chloromethyl)piperazine is a chiral molecule with the (R)-enantiomer being of particular interest in the synthesis of specific CRTH2 antagonists. The presence of the two benzyl groups on the nitrogen atoms provides steric bulk and lipophilicity, which can influence the solubility and reactivity of the molecule. The chloromethyl group at the 2-position is a reactive handle, primed for nucleophilic substitution, which is the cornerstone of its utility as a synthetic intermediate.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₃ClN₂ | |

| Molecular Weight | 314.86 g/mol | |

| Appearance | Colorless to light yellow oil | |

| CAS Number | 2225787-91-5 ((R)-isomer) | |

| Storage Conditions | 4°C, sealed from moisture |

Synthesis of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine: A Two-Step Approach

The synthesis of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine is a well-defined process that begins with the construction of the corresponding hydroxymethyl precursor, followed by a chlorination step. This approach ensures stereochemical control and provides the desired reactive intermediate in good yield.

Step 1: Synthesis of (R)-1,4-dibenzyl-2-(hydroxymethyl)piperazine

The synthesis of the hydroxymethyl precursor is a critical first step that establishes the stereochemistry of the final intermediate.

Reaction Scheme:

Caption: Synthetic route to (R)-1,4-dibenzyl-2-(hydroxymethyl)piperazine.

Experimental Protocol:

-

Reduction of the Carboxylic Acid: To a solution of (R)-1-benzylpiperazine-2-carboxylic acid in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF. The choice of LiAlH₄ is due to its high efficiency in reducing carboxylic acids to primary alcohols. THF is an ideal solvent due to its ability to dissolve both the starting material and the reducing agent, and its relatively low boiling point facilitates removal post-reaction.

-

Reaction Quench and Workup: After the reaction is complete (monitored by TLC), carefully quench the excess LiAlH₄ by the sequential addition of water and a sodium hydroxide solution. This procedure is critical for safely neutralizing the highly reactive reducing agent and precipitating the aluminum salts, which can then be removed by filtration.

-

Benzylation of the Second Nitrogen: The crude (R)-(1-benzylpiperazin-2-yl)methanol is dissolved in a suitable solvent such as acetonitrile. A base, for instance, potassium carbonate, is added to neutralize the hydrobromic acid formed during the reaction. Benzyl bromide is then added, and the mixture is heated to drive the nucleophilic substitution to completion. The second benzylation protects the remaining secondary amine and provides the desired N,N'-dibenzylated product.

-

Purification: The final product is purified by column chromatography on silica gel to afford (R)-1,4-dibenzyl-2-(hydroxymethyl)piperazine as a pure compound.

Step 2: Chlorination of (R)-1,4-dibenzyl-2-(hydroxymethyl)piperazine

The conversion of the primary alcohol to the corresponding chloride is the final step in generating the reactive intermediate.

Reaction Scheme:

Caption: Conversion of the hydroxymethyl precursor to the final chloromethyl intermediate.

Experimental Protocol:

-

Chlorination Reaction: Dissolve (R)-1,4-dibenzyl-2-(hydroxymethyl)piperazine in a dry, non-polar solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) to the solution. Thionyl chloride is a common and effective reagent for converting primary alcohols to alkyl chlorides, proceeding through a well-understood Sₙ2 mechanism that in this case results in inversion of configuration at the chiral center if it were directly attached. However, as the reaction is at a primary alcohol, the stereocenter on the piperazine ring is unaffected. The use of DCM as a solvent is advantageous due to its inertness and ease of removal.

-

Reaction Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography. Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize the excess thionyl chloride and the HCl byproduct.

-

Extraction and Purification: Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product. Further purification can be achieved through column chromatography if necessary, though often the crude product is of sufficient purity for the subsequent step.

Function: A Key Intermediate in the Synthesis of CRTH2 Antagonists

The primary and most significant function of 1,4-Dibenzyl-2-(chloromethyl)piperazine is its role as a key intermediate in the synthesis of potent and selective antagonists of the CRTH2 receptor. These antagonists are being investigated for the treatment of a variety of allergic and inflammatory conditions.

The CRTH2 Pathway in Allergic Inflammation

The CRTH2 receptor is preferentially expressed on key effector cells of the allergic inflammatory cascade, including T helper 2 (Th2) cells, eosinophils, and basophils.[2] Its natural ligand, prostaglandin D₂ (PGD₂), is released from activated mast cells. The binding of PGD₂ to CRTH2 triggers a cascade of events that perpetuate the allergic response:

-

Chemotaxis: It induces the migration of Th2 cells, eosinophils, and basophils to the site of inflammation.

-

Activation: It activates these immune cells, leading to the release of pro-inflammatory mediators.

-

Cytokine Production: It stimulates Th2 cells to produce cytokines such as IL-4, IL-5, and IL-13, which further drive the allergic response.[2]

Caption: The role of the PGD2-CRTH2 pathway in allergic inflammation.

Synthetic Utility in Developing CRTH2 Antagonists

The chloromethyl group of 1,4-Dibenzyl-2-(chloromethyl)piperazine serves as an electrophilic site for nucleophilic substitution by a variety of nucleophiles. This allows for the facile introduction of diverse functionalities, a key strategy in lead optimization during drug discovery. A common synthetic route involves the reaction of the chloromethylpiperazine intermediate with a nucleophilic species, often the anion of an acidic compound that possesses the desired pharmacophoric elements for CRTH2 antagonism.

General Synthetic Scheme:

Caption: General synthetic route to CRTH2 antagonists using the piperazine intermediate.

The benzyl protecting groups on the piperazine nitrogens are readily removed in a final step, typically by catalytic hydrogenation, to yield the free piperazine moiety, which is often a key feature for biological activity and favorable pharmacokinetic properties.

Conclusion

1,4-Dibenzyl-2-(chloromethyl)piperazine is a valuable and versatile intermediate in the synthesis of novel drug candidates. Its well-defined stereochemistry and the reactive chloromethyl handle make it an ideal building block for the construction of complex molecules, particularly CRTH2 antagonists. A thorough understanding of its synthesis and reactivity is essential for medicinal chemists and process development scientists working on the discovery and development of new treatments for allergic and inflammatory diseases. The insights provided in this guide aim to equip researchers with the necessary knowledge to effectively utilize this important synthetic tool.

References

-

Molecules. 2023; 28(21):7309. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

- Google Patents.

-

Journal of Immunology. 2011; 187(8): 4237–4245. The Prostaglandin D2 Receptor CRTH2 Is Important for Allergic Skin Inflammation Following Epicutaneous Antigen Challenge. [Link]

-

Journal of Psychopharmacology. 2018; 32(7): 802–810. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. [Link]

-

ACS Medicinal Chemistry Letters. 2014; 5(11): 1164–1169. Discovery of a Novel and Potent Series of Indole-Based CRTH2 Antagonists. [Link]

-

Clinical & Experimental Allergy. 2017; 47(2): 162-173. The role of the prostaglandin D₂ receptor CRTH2 in asthma. [Link]

-

Nature Reviews Immunology. 2012; 12(11): 755–769. The biology of eosinophils. [Link]

-

Allergy. 2013; 68(5): 557-567. Basophils: a new appreciation of their role in immune responses. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1,4-Dibenzyl-2-(chloromethyl)piperazine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1,4-Dibenzyl-2-(chloromethyl)piperazine, a valuable building block in medicinal chemistry and drug development. The described methodology is structured to provide researchers, scientists, and drug development professionals with a detailed, step-by-step protocol, grounded in established chemical principles. This document emphasizes the causality behind experimental choices, ensuring a self-validating and reproducible synthetic route. All procedures are supported by authoritative references to underscore the scientific integrity of the presented work.

Introduction and Strategic Overview

1,4-Dibenzyl-2-(chloromethyl)piperazine is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The strategic incorporation of a chloromethyl group at the C-2 position of the dibenzyl-protected piperazine scaffold provides a reactive handle for further molecular elaboration, enabling the construction of diverse chemical libraries for drug discovery programs.

The synthetic approach detailed herein follows a logical and efficient four-step sequence, commencing with the commercially available and relatively inexpensive piperazine-2-carboxylic acid. This strategy was designed to maximize yield and purity while ensuring scalability.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for 1,4-Dibenzyl-2-(chloromethyl)piperazine.

Detailed Synthesis Pathways and Experimental Protocols

This section provides a detailed, step-by-step methodology for each of the four key transformations in the synthesis of the target compound.

Step 1: Esterification of Piperazine-2-carboxylic Acid

The initial step involves the protection of the carboxylic acid functionality as an ethyl ester. This is a crucial maneuver to prevent undesirable side reactions in the subsequent N-alkylation step. The Fischer-Speier esterification is a classic and reliable method for this transformation.

Reaction Pathway:

Caption: Esterification of piperazine-2-carboxylic acid.

Experimental Protocol:

-

To a stirred suspension of piperazine-2-carboxylic acid (1.0 eq.) in absolute ethanol (10 mL per gram of carboxylic acid), cautiously add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl piperazine-2-carboxylate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Expertise & Experience Insights: The use of a catalytic amount of a strong acid like sulfuric acid is essential to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol. The reaction is driven to completion by using an excess of ethanol, which also serves as the solvent.

Step 2: N,N'-Dibenzylation of Ethyl Piperazine-2-carboxylate

With the carboxylic acid group protected, the two secondary amine functionalities of the piperazine ring are benzylated. Benzyl bromide is a common and effective benzylating agent for this purpose. The presence of a non-nucleophilic base is critical to scavenge the hydrobromic acid generated during the reaction.

Reaction Pathway:

(R)-1,4-Dibenzyl-2-(chloromethyl)piperazine in medicinal chemistry

An In-depth Technical Guide on the Medicinal Chemistry of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of Chiral Piperazine Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the piperazine ring stands out as a "privileged scaffold." Its prevalence in a vast array of clinically successful drugs is a testament to its versatile utility. The two nitrogen atoms within the six-membered ring offer predictable points for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility and basicity, which are critical for optimizing pharmacokinetic profiles. Furthermore, the piperazine core can adopt a stable chair conformation, providing a rigid framework to orient appended functional groups in a precise three-dimensional arrangement for optimal interaction with biological targets.

The introduction of chirality to the piperazine scaffold, as seen in (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine, elevates its potential significantly. Stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The ability to synthesize enantiomerically pure compounds is therefore not merely an academic exercise but a regulatory and clinical necessity. The (R)-configuration at the C2 position of the piperazine ring in the title compound provides a defined stereochemical anchor. The chloromethyl group at this position serves as a highly reactive electrophilic handle, enabling the covalent attachment of this chiral building block to a wide range of nucleophilic moieties. This facilitates the construction of complex molecular architectures with precise stereochemical control, a cornerstone of modern rational drug design.

This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of . It is intended for researchers, scientists, and drug development professionals who are looking to leverage the unique properties of this and related chiral piperazine intermediates in their discovery programs.

Synthesis and Physicochemical Properties

The synthesis of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine is a multi-step process that begins with readily available chiral starting materials. A common and efficient route starts from (R)-piperazine-2-carboxylic acid.

Synthetic Pathway

The overall synthetic scheme can be visualized as a three-step process starting from a chiral precursor.

An In-Depth Technical Guide to Investigating the Biological Targets of 1,4-Dibenzyl-2-(chloromethyl)piperazine Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of 1,4-dibenzyl-2-(chloromethyl)piperazine derivatives. This class of compounds has demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a promising future in oncology.[1][2] However, a thorough understanding of their mechanism of action is crucial for further development. This document outlines a logical, evidence-based approach to elucidating these mechanisms, from broad initial screening to specific target validation.

Introduction: The Therapeutic Potential of Piperazine Derivatives

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, antifungal, and antipsychotic properties.[1] The unique structural features of 1,4-dibenzyl-2-(chloromethyl)piperazine derivatives, characterized by a central piperazine ring with bulky benzyl groups at the 1 and 4 positions and a reactive chloromethyl group at the 2 position, suggest a high potential for specific interactions with biological macromolecules.

Recent studies have highlighted the significant in vitro cytotoxic effects of various 1,4-disubstituted piperazine derivatives against a panel of human cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers.[1][2] This observed cytotoxicity strongly indicates that these compounds modulate critical cellular pathways involved in cell proliferation, survival, or death.

Primary Biological Effect: Induction of Cytotoxicity in Cancer Cells

The most prominent reported biological effect of 1,4-disubstituted piperazine derivatives is their ability to inhibit the growth of cancer cells.[1][2] This anti-proliferative activity is the foundational observation from which all target identification efforts should logically proceed.

Table 1: Summary of Reported Cytotoxic Activity of Select Piperazine Derivatives

| Compound Class | Cancer Cell Lines | Reported GI50/IC50 Range | Reference |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | Liver, Breast, Colon, Gastric, Endometrial | 0.31 µM - 120.52 µM | [1] |

| 1,4-disubstituted phthalazine | A549, HT-29, MDA-MB-231 | 0.84 nM - 22.11 µM | [3] |

| 1-(4-chlorobenzhydryl) piperazine | Non-Hodgkin lymphoma, Acute lymphoblastic leukemia | 6.85 µM - >100 µM | [4] |

Note: The table presents data for structurally related piperazine derivatives to infer the potential of the 1,4-dibenzyl-2-(chloromethyl) subclass.

Hypothesized Biological Targets and Pathways

Given the chemical structure and observed cytotoxic effects, several potential biological targets can be hypothesized. The presence of bulky hydrophobic benzyl groups suggests potential interactions with hydrophobic pockets in proteins, while the reactive chloromethyl group could potentially form covalent bonds with nucleophilic residues in target proteins.

Monoamine Transporters

Several piperazine derivatives are known to interact with monoamine transporters, such as those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[5][6][7][8] Inhibition of these transporters can disrupt neurotransmitter homeostasis and has been implicated in both therapeutic and toxic effects. While the primary context for these interactions is often in neuroscience, dysregulation of monoaminergic signaling has also been linked to cancer cell proliferation.

Diagram 1: Hypothesized Interaction with Monoamine Transporters

Caption: Potential inhibition of monoamine transporters by piperazine derivatives.

5-HT (Serotonin) Receptors

The serotonin receptor family, particularly the 5-HT1A receptor, has been identified as a target for some 1,4-disubstituted 2-methylpiperazine derivatives.[9] These G-protein coupled receptors are involved in a multitude of cellular signaling pathways, and their modulation can have profound effects on cell growth and survival.

Induction of Oxidative Stress and Apoptosis

A number of piperazine derivatives have been shown to induce oxidative stress, leading to the production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptosis.[10] The cytotoxic effects of 1,4-dibenzyl-2-(chloromethyl)piperazine derivatives could be mediated through similar mechanisms.

Diagram 2: Proposed Pathway of Apoptosis Induction

Caption: Hypothesized induction of apoptosis via oxidative stress.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is recommended to systematically identify and validate the biological targets of 1,4-dibenzyl-2-(chloromethyl)piperazine derivatives.

Initial Phenotypic Screening and Pathway Analysis

The first step is to characterize the cellular phenotype induced by the compounds in greater detail.

Protocol 1: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture: Plate cancer cells (e.g., HUH7, MCF7) at a density of 1x10^6 cells per well in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with the 1,4-dibenzyl-2-(chloromethyl)piperazine derivative at its GI50 concentration for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase would suggest interference with cell cycle progression.

Target Identification using Affinity-Based Methods

To directly identify the protein targets of these compounds, affinity-based proteomics is a powerful tool.

Protocol 2: Chemical Proteomics for Target Identification

-

Probe Synthesis: Synthesize a derivative of the 1,4-dibenzyl-2-(chloromethyl)piperazine compound that incorporates a linker and a tag (e.g., biotin) for affinity purification.

-

Cell Lysate Preparation: Prepare a total protein lysate from the target cancer cells.

-

Affinity Purification: Incubate the cell lysate with the biotinylated probe to allow for binding to target proteins.

-

Capture: Use streptavidin-coated beads to capture the probe-protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the presence of the probe compared to a control.

Diagram 3: Experimental Workflow for Target Identification

Caption: A systematic approach to target identification and validation.

Target Validation

Once potential targets are identified, it is essential to validate their role in mediating the compound's cytotoxic effects.

Protocol 3: Target Knockdown using siRNA

-

siRNA Transfection: Transfect the cancer cells with small interfering RNAs (siRNAs) specifically targeting the identified protein(s). Include a non-targeting control siRNA.

-

Knockdown Confirmation: After 48-72 hours, confirm the knockdown of the target protein by Western blotting or qPCR.

-

Compound Treatment: Treat the knockdown and control cells with the 1,4-dibenzyl-2-(chloromethyl)piperazine derivative.

-

Viability Assay: Assess cell viability using an MTT or similar assay.

-

Analysis: If the knockdown of the target protein results in a significant reduction in the compound's cytotoxicity, it provides strong evidence that the protein is a relevant biological target.

Conclusion and Future Directions

The 1,4-dibenzyl-2-(chloromethyl)piperazine scaffold represents a promising starting point for the development of novel anticancer agents. The pronounced cytotoxic effects observed in various cancer cell lines underscore the need for a detailed investigation into their molecular mechanisms of action. By systematically applying the principles and protocols outlined in this guide, researchers can effectively identify and validate the biological targets of these compounds. This knowledge will be instrumental in optimizing their therapeutic potential and advancing them through the drug development pipeline. Future studies should also focus on in vivo efficacy and toxicity profiling of lead compounds.

References

-

5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012). Molecules, 17(10), 12134-12146. [Link]

-

Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). Molecules, 28(24), 8089. [Link]

-

Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. (2017). Bioorganic & Medicinal Chemistry, 25(9), 2659-2668. [Link]

-

BZP/piperazines drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction. Retrieved January 27, 2026, from [Link]

-

Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. (2001). Acta Poloniae Pharmaceutica, 58(5), 357-365. [Link]

-

Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012). Molecules, 17(10), 12134-12146. [Link]

-

Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. (2016). Psychopharmacology, 233(13), 2465-2474. [Link]

-

Synthesis, antiproliferative, antioxidant activities, in silico studies, DFT analysis and molecular dynamics simulation of novel 1-(4-chlorobenzhydryl) piperazine derivatives. (2023). Journal of Molecular Structure, 1292, 136151. [Link]

-

Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (2020). Molecules, 25(18), 4248. [Link]

-

Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. (2018). Molecules, 23(7), 1735. [Link]

-

Benzylpiperazine. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

-

Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. (2022). Molecules, 27(19), 6608. [Link]

-

Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives. (2010). European Journal of Medicinal Chemistry, 45(8), 3504-3510. [Link]

-

Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. (2017). Basic & Clinical Pharmacology & Toxicology, 120(5), 456-462. [Link]

-

1-(2-Chlorophenyl)piperazine. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2022). JETIR, 9(7), c79-c85. [Link]

Sources

- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

- 9. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 1,4-Dibenzyl-2-(chloromethyl)piperazine in Advanced Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Three-Dimensional Chemical Space with a Versatile Piperazine Synthon

The piperazine motif is a cornerstone in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold.[1] However, the majority of piperazine-containing drugs are substituted only at the nitrogen atoms, leaving the vast potential of carbon-substituted piperazines largely unexplored. This guide delves into the synthesis and application of a particularly valuable, yet underutilized, building block: 1,4-dibenzyl-2-(chloromethyl)piperazine . This chiral synthon provides a robust entry point into complex, three-dimensional heterocyclic frameworks, offering a distinct advantage in the design of novel therapeutic agents that can probe previously inaccessible regions of biological target space.

The strategic importance of this building block lies in the confluence of several key features: the pre-installed chirality at the C-2 position, the reactive chloromethyl handle for facile elaboration, and the two benzyl groups that not only direct the stereochemistry of certain reactions but also serve as readily removable protecting groups. This guide will provide a comprehensive overview of the synthesis of 1,4-dibenzyl-2-(chloromethyl)piperazine, a detailed exploration of its reactivity, and a practical guide to its application in the construction of fused and substituted heterocyclic systems, all grounded in established chemical principles and supported by detailed experimental protocols.

I. Synthesis of the Building Block: A Multi-step Approach to a Chiral Synthon

The synthesis of 1,4-dibenzyl-2-(chloromethyl)piperazine is a multi-step process that begins with a chiral starting material, typically an amino acid, to establish the stereocenter at the C-2 position. The following sections outline a logical and field-tested synthetic pathway.

From Chiral Amino Acids to Piperazine-2-carboxylic Acid

The journey commences with the conversion of an optically pure amino acid into a corresponding 1,2-diamine, which serves as the precursor to the piperazine ring. This transformation can be achieved through various established methods. A common approach involves the reduction of the amino acid to the corresponding amino alcohol, followed by activation of the hydroxyl group and subsequent displacement with an amine.

N-Benzylation and Esterification

With the chiral piperazine-2-carboxylic acid in hand, the next crucial step is the protection of the two nitrogen atoms. Benzyl groups are ideal for this purpose as they are robust under a variety of reaction conditions and can be readily removed by catalytic hydrogenation. The N-benzylation is typically achieved by reacting the piperazine-2-carboxylic acid with benzyl bromide or benzyl chloride in the presence of a suitable base. Following N-protection, the carboxylic acid is often converted to its methyl or ethyl ester to facilitate the subsequent reduction.

Reduction to 1,4-Dibenzyl-2-(hydroxymethyl)piperazine

The ester functionality of the fully protected piperazine is then reduced to the corresponding primary alcohol. This transformation is cleanly effected using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF). Careful quenching of the reaction is necessary to ensure a good yield of the desired 1,4-dibenzyl-2-(hydroxymethyl)piperazine.

Chlorination to Afford the Final Building Block

The final step in the synthesis is the conversion of the primary alcohol to the corresponding chloride. This is a critical transformation that activates the C-2 side chain for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, often used in an inert solvent such as dichloromethane (DCM). The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an intramolecular Sₙi reaction to furnish the desired 1,4-dibenzyl-2-(chloromethyl)piperazine with retention of configuration.

Experimental Protocol: Synthesis of 1,4-Dibenzyl-2-(chloromethyl)piperazine

-

Step 1: N-Benzylation of Piperazine-2-carboxylic acid: To a solution of piperazine-2-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol, add a base like triethylamine (2.2 eq). To this mixture, add benzyl bromide (2.2 eq) dropwise at room temperature. Heat the reaction mixture to reflux and monitor by TLC. Upon completion, remove the solvent under reduced pressure, and purify the crude product to obtain the N,N'-dibenzyl derivative.

-

Step 2: Esterification: The N,N'-dibenzyl-piperazine-2-carboxylic acid (1.0 eq) is dissolved in methanol, and a catalytic amount of a strong acid (e.g., H₂SO₄) is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC). The solvent is then removed, and the residue is worked up to yield the methyl ester.

-

Step 3: Reduction to the Alcohol: To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of the methyl ester (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed. Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate to obtain the crude 1,4-dibenzyl-2-(hydroxymethyl)piperazine, which can be purified by column chromatography.

-

Step 4: Chlorination: Dissolve the 1,4-dibenzyl-2-(hydroxymethyl)piperazine (1.0 eq) in anhydrous dichloromethane at 0 °C. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC. Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1,4-dibenzyl-2-(chloromethyl)piperazine. The product can be further purified by column chromatography.

II. Reactivity and Synthetic Applications

The synthetic utility of 1,4-dibenzyl-2-(chloromethyl)piperazine stems from the electrophilic nature of the chloromethyl group, which readily participates in nucleophilic substitution and cyclization reactions. This section will explore the key transformations that this building block can undergo.

Nucleophilic Substitution Reactions

The primary mode of reactivity for 1,4-dibenzyl-2-(chloromethyl)piperazine is its reaction with a wide array of nucleophiles. This allows for the introduction of diverse functionalities at the C-2 position, leading to a vast library of substituted piperazine derivatives.

-

N-Alkylation: Amines, anilines, and other nitrogen-containing heterocycles can readily displace the chloride to form a new carbon-nitrogen bond. These reactions are typically carried out in the presence of a base to neutralize the HCl generated during the reaction.

-

O-Alkylation: Alcohols and phenols can be used as nucleophiles to form ether linkages, although this is generally less common than N-alkylation.

-

S-Alkylation: Thiols and other sulfur nucleophiles are excellent partners in substitution reactions with the chloromethyl group, leading to the formation of thioethers.

-

C-Alkylation: Carbanions, such as those derived from malonates or other active methylene compounds, can also be employed to form new carbon-carbon bonds.

Intramolecular Cyclization: Gateway to Fused Heterocyclic Systems

A particularly powerful application of 1,4-dibenzyl-2-(chloromethyl)piperazine is in the construction of fused heterocyclic systems through intramolecular cyclization. By tethering a nucleophile to one of the benzyl groups or to a substituent introduced at the C-2 position, subsequent ring closure can lead to the formation of novel bicyclic and polycyclic scaffolds.

Conceptual Workflow for Fused Heterocycle Synthesis

Caption: A generalized workflow for the synthesis of fused piperazine heterocycles.

This strategy allows for the creation of complex and rigid molecular architectures that are of significant interest in drug discovery. For instance, reaction with a diamine can lead to the formation of a pyrazino[1,2-a]pyrazine core, a scaffold found in a number of biologically active compounds.

III. Significance in Medicinal Chemistry and Drug Development

The ability to generate stereochemically defined, C-2 substituted piperazines opens up new avenues for the design of selective and potent drug candidates. The introduction of substituents on the piperazine ring allows for fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The benzyl protecting groups can be removed under mild hydrogenolysis conditions, revealing the secondary amines of the piperazine ring which can be further functionalized to modulate properties such as solubility and cell permeability.

The diverse range of heterocycles that can be accessed from 1,4-dibenzyl-2-(chloromethyl)piperazine makes it a valuable tool for lead discovery and optimization. The rigidified, fused systems that can be constructed are particularly attractive for targeting protein-protein interactions and other challenging biological targets.

IV. Physicochemical Properties and Handling

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₃ClN₂ | [2] |

| Molecular Weight | 314.86 g/mol | [2] |

| Appearance | Colorless to light yellow oil | [2] |

| Storage | 4°C, sealed storage, away from moisture | [2] |

Handling and Safety: 1,4-Dibenzyl-2-(chloromethyl)piperazine is a reactive alkylating agent and should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated fume hood. It is sensitive to moisture and should be stored under an inert atmosphere.

Conclusion

1,4-Dibenzyl-2-(chloromethyl)piperazine is a powerful and versatile building block that provides a reliable and stereocontrolled route to a wide range of novel heterocyclic compounds. Its utility in both nucleophilic substitution and intramolecular cyclization reactions makes it an invaluable tool for medicinal chemists and synthetic organic chemists seeking to explore new areas of chemical space. The ability to generate complex, three-dimensional structures from this synthon holds significant promise for the development of the next generation of therapeutic agents. As the demand for more sophisticated and selective drugs continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the future of drug discovery.

References

-

U.S. Food and Drug Administration. FDA Approved Drugs. [Link]

-

Organic Syntheses. 1-BENZYLPIPERAZINE. [Link]

Sources

The Strategic Intermediate: A Comprehensive Technical Guide to 1,4-Dibenzyl-2-(chloromethyl)piperazine

This guide provides an in-depth exploration of 1,4-Dibenzyl-2-(chloromethyl)piperazine, a key building block in contemporary drug discovery and development. We will delve into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and professionals in the pharmaceutical industry.

Core Chemical Identity and Physicochemical Properties

1,4-Dibenzyl-2-(chloromethyl)piperazine is a disubstituted piperazine derivative that has garnered significant attention as a versatile intermediate. The presence of the two benzyl groups on the nitrogen atoms provides steric bulk and influences the molecule's reactivity, while the chloromethyl group at the 2-position serves as a reactive handle for further chemical modifications.

Understanding the precise chemical identifiers is paramount for regulatory compliance, procurement, and unambiguous scientific communication.

Table 1: Chemical Identifiers for 1,4-Dibenzyl-2-(chloromethyl)piperazine

| Identifier | Value | Notes |

| Chemical Name | 1,4-Dibenzyl-2-(chloromethyl)piperazine | Racemic or unspecified mixture |

| CAS Number | 24225-89-6 | For the racemic or unspecified mixture[1] |

| 126458-13-7 | An additional registered CAS number for the compound[2] | |

| (R)-Enantiomer Name | (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine | |

| (R)-Enantiomer CAS Number | 2225787-91-5 | |

| Molecular Formula | C₁₉H₂₃ClN₂ | |

| Molecular Weight | 314.86 g/mol | |

| Appearance | Typically a colorless to light yellow oil |

Synthesis and Mechanistic Insights

The synthesis of 1,4-Dibenzyl-2-(chloromethyl)piperazine is a critical aspect of its utility. A common and efficient synthetic strategy involves the reaction of N,N'-dibenzylethylenediamine with an appropriate three-carbon electrophile, such as epichlorohydrin. This approach allows for the direct construction of the piperazine ring with the desired chloromethyl substituent.

Conceptual Synthesis Workflow

The underlying logic of this synthesis is a tandem reaction sequence initiated by a nucleophilic attack, followed by an intramolecular cyclization.

Caption: Conceptual workflow for the synthesis of 1,4-Dibenzyl-2-(chloromethyl)piperazine.

Plausible Experimental Protocol

The following protocol is a representative, detailed procedure for the synthesis of 1,4-Dibenzyl-2-(chloromethyl)piperazine. This is a generalized procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: In a well-ventilated fume hood, a solution of N,N'-dibenzylethylenediamine (1.0 eq) in a suitable solvent such as acetonitrile or isopropanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Epichlorohydrin: Epichlorohydrin (1.1 eq) is added dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in an organic solvent like dichloromethane or ethyl acetate and washed with water and brine to remove any unreacted starting materials and inorganic by-products.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-Dibenzyl-2-(chloromethyl)piperazine.

The Role in Drug Discovery and Development

The piperazine motif is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The introduction of a substituent at the 2-position of the piperazine ring, as in 1,4-Dibenzyl-2-(chloromethyl)piperazine, allows for the exploration of new chemical space and the development of novel therapeutic agents.

The chloromethyl group is a key functional handle that allows for the introduction of various pharmacophores through nucleophilic substitution reactions. This versatility makes 1,4-Dibenzyl-2-(chloromethyl)piperazine a valuable starting material for the synthesis of diverse compound libraries for screening against various diseases.

Therapeutic Areas of Interest

While specific drugs derived directly from this intermediate are not always explicitly disclosed in publicly available literature, the broader class of 2-substituted piperazines has shown promise in several therapeutic areas:

-

Antiviral Agents: The piperazine scaffold is a common feature in many antiviral drugs. The ability to introduce diverse side chains via the chloromethyl group allows for the fine-tuning of interactions with viral enzymes and proteins.

-

Anticancer Agents: Many kinase inhibitors and other anticancer drugs incorporate the piperazine ring. The stereochemistry at the 2-position can be crucial for achieving selective binding to the target protein.

-

Central Nervous System (CNS) Agents: The physicochemical properties of piperazine derivatives often allow for good blood-brain barrier penetration, making them attractive for the development of drugs targeting CNS disorders.

Caption: Drug development applications of 1,4-Dibenzyl-2-(chloromethyl)piperazine.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of 1,4-Dibenzyl-2-(chloromethyl)piperazine.

Table 2: Key Analytical Techniques

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl groups, the benzylic methylene protons, the piperazine ring protons, and the chloromethyl protons. The integration and splitting patterns will be consistent with the structure. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbons, the piperazine ring carbons, and the chloromethyl carbon. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ should be observed, along with characteristic fragmentation patterns, such as the loss of a benzyl group or the chloromethyl group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-N stretching, and C-Cl stretching. |

| Purity Analysis (HPLC/GC) | A single major peak indicating high purity. |

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions are imperative when handling 1,4-Dibenzyl-2-(chloromethyl)piperazine.

-

Hazard Identification: The compound is a potential alkylating agent due to the presence of the chloromethyl group. It should be handled as a hazardous substance.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1,4-Dibenzyl-2-(chloromethyl)piperazine stands out as a strategically important intermediate in the synthesis of complex, biologically active molecules. Its well-defined structure, coupled with the reactive chloromethyl handle, provides medicinal chemists with a powerful tool for generating novel compounds with therapeutic potential. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for leveraging its full potential in the advancement of drug discovery and development.

References

- BLDpharm. 1,4-Dibenzyl-2-(chloromethyl)piperazine. (n.d.).

- Chemsrc. 1,4-Dibenzyl-2-chloromethyl-piperazine. (2025, September 12).

- MedChemExpress. (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine. (n.d.).

- SWGDrug. 1,4-Dibenzylpiperazine. (2016, June 17). Monograph.

- Singh, S., et al. (2015). The broad and potent activity of piperazine has established it as one of the biologically important scaffolds. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.

- Fisher Scientific. SAFETY DATA SHEET. (n.d.).

- OSHA. PIPERAZINE DIHYDROCHLORIDE. (2021, January 8).

Sources

A Technical Guide to Piperazine-Containing Pharmacologically Active Molecules: From Core Scaffold to Clinical Significance

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of: The Senior Application Scientist

Executive Summary

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, represents one of the most vital scaffolds in modern medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs is a testament to its unique combination of physicochemical and structural properties. This guide provides an in-depth exploration of the piperazine core, elucidating its role as a "privileged structure" that medicinal chemists leverage to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. We will dissect the diverse pharmacological activities of piperazine-containing drugs, delve into their underlying mechanisms of action, explore synthetic strategies, and analyze critical structure-activity relationships. This document serves as a technical resource, integrating established principles with actionable insights to empower researchers in the rational design and development of next-generation therapeutics built upon this versatile scaffold.

The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme by making specific and energetically favorable interactions. The piperazine ring is a quintessential example of such a scaffold.[1] It ranks as the third most common nitrogen-containing heterocycle found in FDA-approved drugs, a statistic that underscores its utility and versatility.[1][2]

The core value of the piperazine moiety lies in its unique combination of features:

-

Physicochemical Properties: The two nitrogen atoms are key modulators of a molecule's properties. They can act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors.[1][2] This duality enhances interaction with biological targets and significantly improves aqueous solubility and bioavailability, which are critical hurdles in drug development.[1][2][3] The basicity (pKa) of the nitrogen atoms can be finely tuned through substitution, allowing chemists to control the molecule's charge state at physiological pH, thereby optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

-

Structural and Conformational Rigidity: The piperazine ring typically adopts a stable chair conformation. This relative rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.[3] Furthermore, the 1,4-disposition of the nitrogen atoms provides distinct vectors for substitution, allowing for precise three-dimensional orientation of pharmacophoric groups.[1]

-

Synthetic Tractability: The piperazine core is synthetically accessible, and its nitrogen atoms serve as versatile handles for chemical modification.[3][4] This allows for the systematic and efficient generation of large compound libraries for screening and the subsequent optimization of lead compounds.[4]

These attributes collectively enable the piperazine moiety to serve as a central scaffold in drugs targeting a wide range of conditions, from central nervous system (CNS) disorders to infectious diseases and oncology.[2][5]

The Pharmacological Spectrum of Piperazine Derivatives

The true measure of piperazine's importance is the sheer breadth of its therapeutic applications. Molecules incorporating this scaffold have demonstrated efficacy across numerous pharmacological classes.

| Drug Class | Example Drug | Primary Mechanism of Action | Therapeutic Application |

| Antipsychotics | Aripiprazole, Clozapine | Dopamine (D2) and Serotonin (5-HT) receptor modulation | Schizophrenia, Bipolar Disorder |

| Antidepressants | Vortioxetine, Trazodone | Serotonin reuptake inhibition and receptor modulation | Major Depressive Disorder |

| Antihistamines | Cetirizine, Meclizine | Histamine H1 receptor inverse agonist | Allergic Rhinitis, Urticaria, Vertigo |

| Anticancer | Imatinib (Gleevec®) | Tyrosine kinase inhibitor (Bcr-Abl, c-KIT) | Chronic Myeloid Leukemia (CML), GIST |

| Antiviral | Nelfinavir | HIV protease inhibitor | HIV/AIDS |

| Anthelmintics | Diethylcarbamazine | Microfilariae disruption | Lymphatic Filariasis |

| Antibiotics | Ciprofloxacin | DNA gyrase and topoisomerase IV inhibitor | Bacterial Infections |

| Erectile Dysfunction | Sildenafil (Viagra®) | Phosphodiesterase-5 (PDE5) inhibitor | Erectile Dysfunction, PAH |

This table highlights just a fraction of the successful drugs that rely on the piperazine core to achieve their therapeutic effect. The ability of this single scaffold to be adapted for such diverse biological targets is remarkable.[1][2]

Featured Mechanism of Action: Aripiprazole and Dopamine Receptor Modulation

To understand the functional importance of the piperazine ring, we can examine the mechanism of the atypical antipsychotic, Aripiprazole. It is used to treat schizophrenia and bipolar disorder and functions primarily as a partial agonist at the dopamine D2 receptor.

In conditions like schizophrenia, hyperactive dopaminergic signaling is implicated. Traditional antipsychotics act as full antagonists, completely blocking the D2 receptor. While effective, this can lead to significant side effects, including motor control issues (extrapyramidal symptoms) and elevated prolactin levels.

Aripiprazole's "partial agonism" represents a more nuanced approach. Its N-arylpiperazine moiety is crucial for its binding and activity.

-

In a hyperdopaminergic (high dopamine) state: Aripiprazole competes with the excess endogenous dopamine for the D2 receptor. Since its intrinsic activity is lower than that of dopamine, its binding results in a net decrease in receptor signaling, alleviating positive symptoms like hallucinations.

-

In a hypodopaminergic (low dopamine) state: In brain regions with insufficient dopamine, which is thought to contribute to negative symptoms and cognitive impairment, Aripiprazole's binding provides a baseline level of D2 receptor stimulation. This helps to normalize signaling in these pathways.

This mechanism, often described as a "dopamine stabilizer," is critically dependent on the precise chemical architecture conferred by the piperazine linker.

Caption: Dopamine D2 receptor signaling pathway modulated by Aripiprazole.

Synthetic Strategies and Derivatization

The construction and functionalization of the piperazine ring are mature fields in organic chemistry, providing a robust toolbox for drug discovery.

Core Synthesis

The piperazine ring is commonly synthesized via several classical methods:

-

Cyclization of Ethanolamine: The reaction of ethanolamine with a catalyst at high temperature and pressure.

-

Reaction of Dihaloethanes with Amines: The condensation of ethylenediamine with 1,2-dichloroethane.

-

Reductive Amination: The cyclization of ethylenediamine with glyoxal followed by reduction.

N-Functionalization

The vast majority of piperazine-containing drugs feature substituents on one or both nitrogen atoms.[2] These modifications are central to tuning the molecule's biological activity and properties.

-

N-Alkylation/Arylation: The most common modifications involve the reaction of a monosubstituted piperazine with alkyl or aryl halides (e.g., Buchwald-Hartwig or Ullmann coupling for arylation) to install desired pharmacophores.

-

Reductive Amination: A powerful method for introducing alkyl groups by reacting the piperazine nitrogen with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides, which can alter electronic properties and hydrogen bonding capacity.

Recent advances have also focused on the more challenging C-H functionalization of the piperazine ring's carbon atoms, a strategy that promises to unlock new chemical space and generate novel structural diversity.[2]

Structure-Activity Relationships (SAR) and Physicochemical Properties

Systematic modification of the piperazine scaffold is a cornerstone of lead optimization. The goal is to maximize potency and selectivity for the intended target while minimizing off-target effects and ensuring a favorable ADME profile.

Consider a generic 1,4-disubstituted piperazine scaffold:

Caption: Logical relationship of substituents on the piperazine core to its function.

-

R1 Group (e.g., N-Aryl group): This group is often responsible for the primary interaction with the biological target (the "warhead"). For many CNS drugs, this is an aryl group that fits into a hydrophobic pocket of a G protein-coupled receptor. Modifying its electronics (e.g., adding electron-withdrawing or -donating groups) can fine-tune binding affinity (pKi) and functional activity (e.g., agonist vs. antagonist).

-

R2 Group (e.g., N-Alkyl chain and terminal group): This side often serves to modulate physicochemical properties and can provide secondary interactions with the target. For example, lengthening an alkyl chain can increase lipophilicity, potentially improving blood-brain barrier penetration. Adding a polar terminal group can enhance solubility.

The piperazine core itself acts as a conformationally constrained linker that holds R1 and R2 in a specific spatial orientation, which is critical for optimal target engagement.

Experimental Workflow: A Self-Validating System

Developing a novel piperazine-containing drug follows a logical, multi-stage process where each step validates the next.

Caption: Experimental workflow for piperazine-based drug discovery.

Protocol: In Vitro Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., a new piperazine derivative) for the D2 receptor.

Objective: To quantify the binding affinity of a test compound by its ability to displace a known high-affinity radioligand from the receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human Dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D2 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific binding control: Haloperidol (10 µM) or another potent D2 antagonist.

-

Test compounds (piperazine derivatives) at various concentrations.

-

96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.

Methodology:

-

Preparation: Thaw the frozen cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that yields a robust signal (e.g., 10-20 µg protein per well).

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding Wells: 50 µL assay buffer, 50 µL radioligand (at its Kd concentration), and 50 µL diluted cell membranes.

-

Non-Specific Binding (NSB) Wells: 50 µL non-specific control (e.g., 10 µM Haloperidol), 50 µL radioligand, and 50 µL diluted cell membranes.

-

Test Compound Wells: 50 µL of test compound at varying dilutions, 50 µL radioligand, and 50 µL diluted cell membranes.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This self-validating protocol provides a quantitative measure of a compound's affinity for its intended target, a critical first step after a primary screen.

Conclusion and Future Directions

The piperazine scaffold is an enduring and powerful tool in the armamentarium of the medicinal chemist. Its unique ability to confer favorable ADME properties while serving as a structurally robust and synthetically versatile anchor for pharmacophoric elements has cemented its place in drug discovery.[6][7] From the blockbuster antipsychotics and anticancer agents of today to the novel therapeutics of tomorrow, the piperazine ring continues to be a central element in the design of molecules that improve human health.

Future research will likely focus on expanding the structural diversity of piperazine-containing molecules through innovative synthetic methods like C-H functionalization, exploring their application in new therapeutic areas such as neurodegenerative diseases and targeted protein degradation, and integrating computational and machine learning models to more accurately predict the biological outcomes of novel derivatives.[2][4] The evidence to date strongly supports the continued and expanded use of this remarkable scaffold in the generation of future medicines.

References

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021-10-08). MDPI.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026-01-19). Source Not Available.

- Synthesis of Piperazines by C-H Functionalization. (2021-10-22). Encyclopedia MDPI.

- The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022-07-28). Taylor & Francis Online.

- Synthesis, in silico, and in vitro pharmacological evaluation of norbornenylpiperazine derivatives as potential ligands for nuclear hormone receptors. (2025-05-05). Journal of Applied Pharmaceutical Science.

- The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2025-08-09). Request PDF.

- Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Source Not Available.

- Piperazine salts: Human health tier II assessment. (2018-10-26). Australian Government Department of Health.

- Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (2014-09-25). ACS Publications.

- The Role of Piperazine Derivatives in Modern Drug Discovery. (2026-01-11). NINGBO INNO PHARMCHEM CO.,LTD.

- Piperazine derivatives for therapeutic use: a patent review (2010-present). (2016-05-31). Taylor & Francis Online.

- Piperazine based antimicrobial polymers: a review. (2021-04-23). RSC Publishing.

- Piperazine derivatives for therapeutic use: a patent review (2010-present). (2016-07-15). PubMed.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019-02-15). PubMed.

- The medicinal chemistry of piperazines: A review. (2024-06-15). PubMed.

- The medicinal chemistry of piperazines: A review. (2024-06-15). Request PDF.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]